

Technical Guide: 3,4-Diethoxyphenylacetonitrile (CAS No. 27472-21-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Diethoxyphenylacetonitrile**

Cat. No.: **B1297519**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxyphenylacetonitrile, with the CAS number 27472-21-5, is an aromatic nitrile that serves as a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its chemical structure, featuring a benzene ring substituted with two ethoxy groups and a cyanomethyl group, makes it a versatile building block for the creation of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its role in further chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,4-Diethoxyphenylacetonitrile** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of **3,4-Diethoxyphenylacetonitrile**

Property	Value	Reference(s)
CAS Number	27472-21-5	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.25 g/mol	[1]
IUPAC Name	2-(3,4-diethoxyphenyl)acetonitrile	[1]
Synonyms	(3,4-Diethoxyphenyl)acetonitrile, 3,4-Diethoxybenzyl cyanide	[2]
Appearance	White to off-white solid	[3]
Melting Point	37 °C	[3]
Boiling Point	175-180 °C	[3]
Purity	≥95%	[4]

Spectroscopic Data

While experimental spectral data for **3,4-Diethoxyphenylacetonitrile** is not readily available in the public domain, predicted ¹H NMR data provides valuable insight into its structure. For comparative purposes, the experimental ¹H and ¹³C NMR data for the closely related analogue, 3,4-dimethoxyphenylacetonitrile, are provided below.

Table 2: Predicted ¹H NMR Spectral Data for **3,4-Diethoxyphenylacetonitrile**

Chemical Shift (ppm)	Multiplicity	Assignment
6.85–6.75	Multiplet	Aromatic protons (H-2, H-5, H-6)
3.90–3.85	Quartet	Ethoxy methylene (-OCH ₂ CH ₃) protons
3.69	Singlet	Methylene (-CH ₂ CN) protons
1.40–1.35	Triplet	Ethoxy methyl (-OCH ₂ CH ₃) protons

Note: Predicted data based on analogous structures.

Table 3: Experimental ¹H NMR Spectral Data for 3,4-Dimethoxyphenylacetonitrile (in CDCl₃)[5]

Chemical Shift (ppm)	Multiplicity	Assignment
6.86	d	Aromatic CH
6.85	d	Aromatic CH
6.81	dd	Aromatic CH
3.89	s	Methoxy (-OCH ₃)
3.87	s	Methoxy (-OCH ₃)
3.69	s	Methylene (-CH ₂ CN)

Table 4: Experimental ¹³C NMR Spectral Data for 3,4-Dimethoxyphenylacetonitrile

Experimental data for **3,4-Diethoxyphenylacetonitrile** is not currently available in reviewed literature. The spectral data for the dimethoxy analog is available for reference.[6]

Table 5: Experimental IR and Mass Spectral Data for 3,4-Dimethoxyphenylacetonitrile

Experimental IR and Mass spectra for **3,4-Diethoxyphenylacetonitrile** are not readily available. Data for the dimethoxy analog can be used for comparative analysis.[7][8]

Synthesis Protocols

While a specific detailed experimental protocol for the synthesis of **3,4-Diethoxyphenylacetonitrile** is not widely published, a robust method can be adapted from the well-documented synthesis of its dimethoxy analog. The general approach involves the reaction of the corresponding benzyl halide with a cyanide salt.

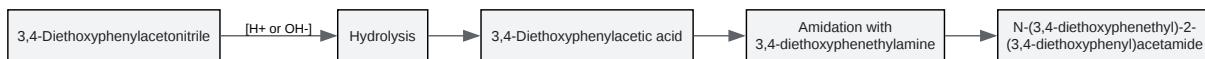
Proposed Synthesis of 3,4-Diethoxyphenylacetonitrile

This protocol is an adaptation of established methods for similar compounds.

Reaction Scheme:

3,4-Diethoxybenzyl chloride + Sodium Cyanide → **3,4-Diethoxyphenylacetonitrile** + Sodium Chloride

Experimental Protocol:


- Preparation of the Reaction Mixture: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with sodium cyanide (1.1 equivalents) and a suitable solvent such as a mixture of ethanol and water.
- Addition of Starting Material: 3,4-Diethoxybenzyl chloride (1 equivalent), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred cyanide solution at room temperature.
- Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Role in Pharmaceutical Synthesis

3,4-Diethoxyphenylacetonitrile is a crucial intermediate in the synthesis of the antispasmodic drug Drotaverine.[2] The synthesis involves the conversion of the nitrile to a carboxylic acid, followed by amidation and subsequent cyclization.

Synthesis of Drotaverine Intermediate

The following workflow illustrates the key steps in the utilization of **3,4-diethoxyphenylacetonitrile** for the synthesis of a Drotaverine precursor.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **3,4-Diethoxyphenylacetonitrile** to a key Drotaverine intermediate.

Chemical Reactions

3,4-Diethoxyphenylacetonitrile can undergo a variety of chemical transformations, making it a versatile synthetic intermediate.

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,4-diethoxyphenylacetic acid.
- Reduction: The nitrile group can be reduced to a primary amine, 2-(3,4-diethoxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.
- Alkylation: The methylene group adjacent to the nitrile is acidic and can be deprotonated with a strong base, allowing for alkylation at this position.

Biological Activity and Signaling Pathways

Currently, there is no documented direct biological activity or involvement in signaling pathways for **3,4-diethoxyphenylacetonitrile** itself. Its primary biological relevance stems from its role as a precursor to pharmacologically active molecules. The end-product, Drotaverine, functions as a selective phosphodiesterase-4 (PDE4) inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.

Due to the absence of direct signaling pathway involvement for the topic compound, a corresponding diagram cannot be generated. The logical relationship is that of a synthetic precursor, as illustrated in the experimental workflow diagram.

Safety Information

3,4-Diethoxyphenylacetonitrile should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.^[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Information

Hazard Class	Hazard Statement
Skin Irritant	Causes skin irritation
Eye Irritant	Causes serious eye irritation

Conclusion

3,4-Diethoxyphenylacetonitrile is a valuable chemical intermediate with significant applications in pharmaceutical synthesis. This guide has provided a detailed overview of its properties, synthesis, and chemical reactivity. While a lack of publicly available experimental spectral data and direct biological activity information presents a limitation, the provided data on analogous compounds and its synthetic utility offer a strong foundation for researchers and drug development professionals working with this molecule. Further research into its potential biological effects and the publication of comprehensive analytical data would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]
- 3. 27472-21-5 Cas No. | 3,4-Diethoxyphenylacetonitrile | Matrix Scientific [matrixscientific.com]
- 4. (3,4-Diethoxyphenyl)acetonitrile | CAS#:27472-21-5 | Chemsoc [chemsoc.com]
- 5. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]
- 6. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 13C NMR [m.chemicalbook.com]
- 7. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) IR Spectrum [m.chemicalbook.com]
- 8. Benzeneacetonitrile, 3,4-dimethoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: 3,4-Diethoxyphenylacetonitrile (CAS No. 27472-21-5)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297519#3-4-diethoxyphenylacetonitrile-cas-number-27472-21-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com